molecular formula C20H24N4O2S B2682825 (E)-4-cyclopropyl-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyrimidine CAS No. 1798411-95-6

(E)-4-cyclopropyl-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyrimidine

Cat. No. B2682825
CAS RN: 1798411-95-6
M. Wt: 384.5
InChI Key: VYPUEZOGTHZKCL-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-cyclopropyl-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyrimidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit a range of biochemical and physiological effects, making it an attractive target for further investigation. In

Scientific Research Applications

Antiproliferative Activity

A study focused on derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, which shares a structural resemblance to the queried compound, demonstrated antiproliferative effects against human cancer cell lines. Compounds from this series showed good activity against several cancer cell lines, suggesting potential as anticancer agents. Further research on these compounds could unveil their suitability in cancer therapy (Mallesha et al., 2012).

Antibacterial Agents

Research into pyrido[2,3-d]pyrimidine derivatives, similar to the queried compound, revealed significant antibacterial activity. Some derivatives were found to be more active against gram-negative bacteria, including Pseudomonas aeruginosa, than existing antibacterial agents. This suggests a promising application of these compounds in developing new antibacterial drugs (Matsumoto & Minami, 1975).

Insecticidal Agents

Novel bioactive sulfonamide thiazole derivatives, incorporating a pyrimidine moiety similar to the compound , have shown potent insecticidal effects against the cotton leafworm, Spodoptera littoralis. The toxicological and biochemical impacts of these compounds indicate their potential in pest management strategies (Soliman et al., 2020).

Antioxidant Properties

Analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, possessing free radical scavenger groups, demonstrated protective effects against oxidative stress in cell models. These compounds are considered candidates for treating age-related diseases like cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD), showcasing the versatile therapeutic applications of these chemical frameworks (Jin et al., 2010).

Anticancer and Antimicrobial Activities

Further studies on pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety revealed antimicrobial activities, with some compounds being active. This underscores the potential of these compounds in developing antimicrobial agents (Ammar et al., 2004).

properties

IUPAC Name

4-cyclopropyl-6-[4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S/c1-16-2-4-17(5-3-16)8-13-27(25,26)24-11-9-23(10-12-24)20-14-19(18-6-7-18)21-15-22-20/h2-5,8,13-15,18H,6-7,9-12H2,1H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPUEZOGTHZKCL-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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